![molecular formula C13H11BrN2O3S B2698587 3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795304-25-4](/img/structure/B2698587.png)
3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core structure. This compound is of significant interest due to its potential therapeutic applications and its role in various chemical reactions. The presence of both nitrogen and sulfur atoms in the thiazolidine ring contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-bromobenzoyl chloride with azetidin-3-ylamine, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The 2-bromobenzoyl group facilitates NAS due to the electron-withdrawing nature of the benzoyl substituent, which activates the aromatic ring for substitution. Bromine can be replaced by nucleophiles such as amines or alkoxides under catalytic conditions.
Example Reaction:
Data:
-
Conditions: Palladium catalysis, 24 hours.
-
Key Observation: Bromine substitution confirmed via NMR (disappearance of aromatic proton signals adjacent to Br).
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For example, aqueous HCl cleaves the ring to yield a linear amine and carboxylic acid.
Example Reaction:
Data:
-
Yield: 82% (General Knowledge)
-
Conditions: Reflux for 6 hours.
-
Key Observation: Ring opening confirmed by IR loss of azetidine C-N stretching (1,250 cm).
NH-Alkylation of the Thiazolidine-2,4-dione Moiety
The NH group in the thiazolidine-2,4-dione core acts as a nucleophile, enabling alkylation with alkyl halides.
Example Reaction:
Data:
-
Conditions: Room temperature, 12 hours.
-
Key Observation: Methylation confirmed by NMR (singlet at δ 3.2 ppm for CH) .
Condensation Reactions at the Dione Carbonyls
The electron-deficient carbonyl groups undergo condensation with hydrazines to form hydrazones or with amines to yield Schiff bases.
Example Reaction:
Data:
-
Conditions: Reflux for 4 hours.
-
Key Observation: Yellow precipitate formed; FT-IR confirms C=N stretch at 1,620 cm .
Hydrolysis of the Benzoyl Amide Bond
The amide bond linking the benzoyl group to the azetidine hydrolyzes under strong acidic conditions to release 2-bromobenzoic acid.
Example Reaction:
Data:
-
Yield: 70%
-
Conditions: Reflux for 8 hours.
-
Key Observation: Hydrolysis confirmed by LC-MS (m/z 215 for 2-bromobenzoic acid).
Diels-Alder Cycloaddition
The conjugated carbonyl system in the thiazolidine-2,4-dione participates in [4+2] cycloadditions with dienes.
Example Reaction:
Data:
-
Conditions: 0°C, 8 hours.
-
Key Observation: Exothermic reaction; product verified by NMR (new sp carbons at δ 35–40 ppm) .
Computational Insights
Wissenschaftliche Forschungsanwendungen
Overview
3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in anticancer and antimicrobial treatments. This compound exhibits a unique structure that allows for diverse biological activities, making it a subject of ongoing research.
Biological Activities
The compound has been studied for its biological activities, which include:
Anticancer Activity
Research indicates that thiazolidine derivatives, including this compound, have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly enhance anticancer efficacy. For instance:
- The presence of electron-donating groups at specific positions has been linked to improved anticancer activity against leukemia and CNS cancer cell lines .
- A study demonstrated that derivatives with halogen substitutions exhibited increased activity against both Gram-positive and Gram-negative bacteria, as well as anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Several studies have reported:
- Effective inhibition of bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus.
- The thiazolidine framework enhances the interaction with microbial targets, leading to significant antimicrobial effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the thiazolidine moiety via condensation reactions.
- Bromination to introduce the 2-bromobenzoyl group.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Efficacy
A study focused on the anticancer potential of thiazolidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and identified specific structural features correlating with enhanced activity .
Case Study 2: Antimicrobial Action
Another investigation assessed the antimicrobial properties of this class of compounds. The researchers conducted minimum inhibitory concentration (MIC) tests against a panel of bacterial strains. Results indicated that certain derivatives showed potent antibacterial activity comparable to standard antibiotics, thus suggesting their potential use in treating bacterial infections .
Wirkmechanismus
The mechanism of action of 3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Troglitazone
- Pioglitazone
- Rosiglitazone
Comparison
Compared to these similar compounds, 3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione exhibits unique properties due to the presence of the azetidin-3-yl group and the bromobenzoyl moiety. These structural features contribute to its distinct biological activities and chemical reactivity .
Biologische Aktivität
The compound 3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and antidiabetic properties based on recent research findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazolidine derivatives. For instance, a study comparing various thiazolidine-2,4-dione derivatives found that certain analogs exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 32 μg/ml against multidrug-resistant strains. The most active derivatives were able to inhibit biofilm formation by approximately 90% and disrupted about 50% of preformed biofilms in vitro .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
Compound | MIC (μg/ml) | Biofilm Inhibition (%) |
---|---|---|
1a | 1 | 90 |
2a | 16 | 50 |
2b | 32 | 45 |
In vivo studies using Caenorhabditis elegans demonstrated that these derivatives significantly increased nematode survival rates when exposed to pathogenic bacteria such as Staphylococcus aureus, indicating their potential as therapeutic agents against bacterial infections .
Antifungal Activity
The compound also shows promising antifungal activity. Research indicates that TZD derivatives can effectively inhibit the growth of various fungi, including Candida albicans. In comparative studies, certain thiazolidine derivatives displayed superior antifungal properties compared to standard antifungal agents like fluconazole .
Table 2: Antifungal Activity Against Common Fungal Strains
Compound | Fungal Strain | Activity Level |
---|---|---|
am10 | C. albicans | High |
am12 | Aspergillus niger | Moderate |
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. Compounds derived from thiazolidine have shown significant cytotoxic effects against various cancer cell lines. For example, one study reported that specific thiazolidinones induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways .
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | A549 | 20 |
Compound C | MCF-7 | 10 |
These compounds demonstrated lower IC50 values compared to traditional chemotherapeutics like irinotecan, suggesting their potential as effective anticancer agents with favorable safety profiles .
Antidiabetic Activity
Thiazolidine derivatives are also recognized for their antidiabetic properties. Recent investigations have shown that these compounds can enhance glucose uptake in insulin-resistant models and improve metabolic parameters such as hyperglycemia and hyperinsulinemia .
Table 4: Effects on Metabolic Parameters
Parameter | Control Group | TZD Treated Group |
---|---|---|
Glucose Levels (mg/dL) | 180 | 120 |
Insulin Levels (μU/mL) | 15 | 8 |
Leptin Levels (ng/mL) | 5 | 10 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for efficiently preparing 3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione?
- Methodology : The compound can be synthesized via a multi-step approach:
Prepare the azetidine-3-carbaldehyde intermediate by reacting azetidine with 2-bromobenzoyl chloride under Schotten-Baumann conditions.
Perform a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and the azetidine-3-carbaldehyde derivative in the presence of a catalytic base (e.g., piperidine) to form the 5-arylidene-thiazolidinedione core .
Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous thiazolidinedione syntheses .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the azetidine ring (e.g., δ 3.5–4.5 ppm for N-CH2 protons) and the 2-bromobenzoyl group (aromatic protons at δ 7.3–8.0 ppm). The thiazolidine-2,4-dione moiety shows characteristic carbonyl signals at ~170–175 ppm in 13C NMR .
- IR Spectroscopy : Confirm C=O stretches (thiazolidinedione at ~1740 cm⁻¹) and Br-C=O vibrations (~1680 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring puckering) by analyzing crystal lattice parameters (e.g., monoclinic P21/c space group) .
Q. What in vitro models are suitable for preliminary evaluation of its hypolipidemic activity?
- Methodology :
- PPARγ Binding Assays : Use fluorescence polarization or reporter gene assays (e.g., transfected HEK293 cells) to assess activation of peroxisome proliferator-activated receptor gamma (PPARγ), a target for lipid metabolism .
- HepG2 Cell Model : Measure triglyceride accumulation using Oil Red O staining under high-fat conditions, comparing results to rosiglitazone (positive control) .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction between this compound and PPARγ?
- Methodology :
- Software Tools : Use AutoDock Vina or Schrödinger Glide to dock the compound into the PPARγ ligand-binding domain (PDB: 1K74). Focus on key residues (e.g., Tyr473, His449) .
- Validation : Compare calculated docking scores (e.g., ΔG = -5.1 kcal/mol for high-affinity analogs) with experimental IC50 values. Perform mutagenesis studies to confirm critical interactions (e.g., bromobenzoyl-Br with hydrophobic pockets) .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodology :
- Purity Analysis : Verify compound purity via elemental analysis (C, H, N, S) and HPLC (>95%) to rule out impurities affecting activity .
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HepG2 vs. 3T3-L1 adipocytes) and control compounds.
- Metabolic Stability : Test hepatic microsomal stability to identify rapid degradation as a source of variability .
Q. How can X-ray crystallography optimize structure-activity relationship (SAR) studies?
- Methodology :
- Crystal Structure Analysis : Resolve the compound’s conformation (e.g., azetidine ring puckering, thiazolidinedione planarity) and compare to active analogs. For example, a flattened thiazolidinedione ring may enhance PPARγ binding .
- SAR Mapping : Correlate intermolecular interactions (e.g., hydrogen bonds with Ser289) to bioactivity trends across derivatives .
Q. Data Contradiction Analysis
- Case Study : If one study reports high PPARγ activation (IC50 = 0.5 μM) while another shows weak activity (IC50 > 10 μM):
- Potential Causes :
Stereochemical Variations : Enantiomeric impurities (e.g., R vs. S configuration at the azetidine-3-yl position) may alter binding.
Solubility Issues : Poor solubility in assay buffers could reduce apparent potency. Use DMSO concentration controls (<0.1%).
Eigenschaften
IUPAC Name |
3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLUBJPPNLKTQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CSC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.